N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide is a complex organic compound with significant relevance in medicinal chemistry. It is classified under thiazole derivatives and is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its biological activity.
The compound is identified by the CAS number 1286698-53-0 and has a molecular formula of C17H18N6O2S2, indicating a molecular weight of approximately 402.49 g/mol. Its systematic name reflects its structural complexity and the presence of thiazole and pyridine moieties, which are often found in biologically active compounds .
The synthesis of N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide typically involves several key steps:
In industrial settings, automated reactors and continuous flow systems may be utilized to enhance the efficiency of the synthesis process. Optimization of reaction conditions—such as temperature, pressure, and solvent choice—can significantly improve yield and scalability.
The molecular structure of N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide can be represented using various structural formulas:
Cc1cccc(n1)Nc1scc(n1)C(=O)Nc1nc(c(s1)C(=O)N(C)C)
This notation indicates the arrangement of atoms within the molecule, highlighting the presence of aromatic rings and functional groups essential for its biological activity.
Crystallographic studies provide insights into the three-dimensional arrangement of atoms in the compound. Such data can include bond lengths, angles, and spatial orientation that are critical for understanding its reactivity and interaction with biological targets .
N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide can undergo various chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions employed during the processes.
The mechanism of action for N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide involves its interaction with various biological targets:
These interactions suggest potential therapeutic applications in treating diseases like cancer or infections .
The physical properties of N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide include:
Key chemical properties include:
These properties are crucial for determining its behavior in biological systems and during synthesis.
N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide has several scientific applications:
Research continues to explore its full potential in various fields including drug discovery and development .
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8